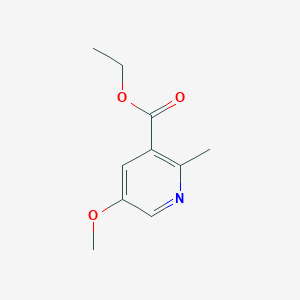

Ethyl 5-methoxy-2-methylnicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-methoxy-2-methylnicotinate is an organic compound with the molecular formula C10H13NO3. It is a derivative of nicotinic acid and belongs to the class of nicotinates. This compound is characterized by the presence of an ethyl ester group, a methoxy group, and a methyl group attached to a pyridine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-methoxy-2-methylnicotinate can be synthesized through several methods. One common synthetic route involves the esterification of 5-methoxy-2-methylnicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound often involves the oxidation of 5-ethyl-2-methylpyridine followed by esterification. The oxidation step can be carried out using oxidizing agents like potassium permanganate or nitric acid. The resulting nicotinic acid derivative is then esterified with ethanol to produce the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methoxy-2-methylnicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or nitric acid are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

Oxidation: Nicotinic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated nicotinates.

Scientific Research Applications

Ethyl 5-methoxy-2-methylnicotinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It is explored for its potential use in drug development, particularly in the synthesis of nicotinic acid derivatives with therapeutic properties.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 5-methoxy-2-methylnicotinate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes involved in metabolic pathways. For example, it may inhibit certain enzymes, leading to altered metabolic processes. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Ethyl 5-methoxy-2-methylnicotinate can be compared with other similar compounds such as:

Ethyl nicotinate: Lacks the methoxy and methyl groups, making it less versatile in certain reactions.

Methyl nicotinate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Ethyl 5-methoxy-2-methylbenzoate: Similar ester and methoxy groups but attached to a benzene ring instead of a pyridine ring.

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties .

Biological Activity

Ethyl 5-methoxy-2-methylnicotinate (EMMN) is a compound of increasing interest in biological and medicinal chemistry due to its potential therapeutic properties. This article delves into the biological activities associated with EMMN, including its antimicrobial, anti-inflammatory, and analgesic effects, as well as its mechanisms of action and synthesis.

EMMN is an ester derived from 5-methoxy-2-methylnicotinic acid and ethanol. The synthesis typically involves esterification reactions, often catalyzed by strong acids like sulfuric acid under reflux conditions. Industrially, it can be produced through the oxidation of 5-ethyl-2-methylpyridine followed by esterification with ethanol.

Antimicrobial Activity

Research has indicated that EMMN exhibits significant antimicrobial properties. In vitro studies have shown that EMMN can inhibit the growth of various bacterial strains, particularly Gram-positive bacteria. For instance, a study demonstrated that EMMN displayed higher efficacy against Staphylococcus aureus compared to Gram-negative strains . The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of EMMN

| Bacterial Strain | Zone of Inhibition (mm) | Sensitivity Level |

|---|---|---|

| Staphylococcus aureus | 15 | High |

| Escherichia coli | 8 | Low |

| Listeria monocytogenes | 12 | Moderate |

Anti-inflammatory Effects

EMMN has also been evaluated for its anti-inflammatory properties. Studies suggest that it may reduce inflammatory markers in various models. For example, in animal models of inflammation, EMMN administration led to a significant decrease in edema and pain response compared to controls . The compound's ability to modulate the activity of specific enzymes involved in inflammatory pathways is believed to contribute to these effects.

Analgesic Activity

The analgesic potential of EMMN has been explored through various pain models. In a study involving acetic acid-induced writhing in mice, doses of EMMN (5 and 10 mg/kg) resulted in a marked reduction in the number of writhes, indicating significant analgesic effects . This suggests that EMMN may act on central and peripheral pain pathways.

Table 2: Analgesic Effects of EMMN

| Dose (mg/kg) | Number of Writhes (Mean ± SEM) | Reaction Latency (seconds) |

|---|---|---|

| Control | 25 ± 3 | 5 |

| 5 | 15 ± 2* | 10 |

| 10 | 8 ± 1** | 15 |

(*P < 0.05 compared to control; **P < 0.01 compared to control)

The biological activity of EMMN is attributed to its interaction with various molecular targets. It is believed to modulate enzyme activities involved in metabolic and inflammatory processes. Specifically, EMMN may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators. Additionally, its structural features allow it to interact with nicotinic receptors, potentially influencing neurotransmitter release and pain perception pathways.

Case Studies

Several studies have highlighted the therapeutic potential of EMMN:

- Antimicrobial Study : A recent investigation focused on the antibacterial activity of EMMN against multi-drug resistant strains. Results indicated that EMMN could serve as a lead compound for developing new antibiotics .

- Anti-inflammatory Research : Another study assessed the efficacy of EMMN in reducing inflammation in a rat model of arthritis. Results showed significant reductions in joint swelling and pain scores after treatment with EMMN.

- Analgesic Evaluation : A comparative study with standard analgesics like aspirin demonstrated that EMMN had comparable analgesic effects at certain doses, suggesting its potential utility as an alternative pain management option .

Properties

IUPAC Name |

ethyl 5-methoxy-2-methylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-4-14-10(12)9-5-8(13-3)6-11-7(9)2/h5-6H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNZNIIFSSMGPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.